chemical structure of Spiro[2.3]hexan-1-amine HCl
chemical structure of Spiro[2.3]hexan-1-amine HCl
This guide details the chemical structure, synthesis, and physicochemical properties of Spiro[2.3]hexan-1-amine Hydrochloride . It is designed for medicinal chemists and process scientists utilizing spirocyclic scaffolds to improve drug-like properties such as
Executive Summary & Structural Identity
Spiro[2.3]hexan-1-amine HCl is a bicyclic, spiro-fused amine salt where a cyclopropane ring and a cyclobutane ring share a single carbon atom (the spiro center). The amino group is attached to the cyclopropane ring (position 1), distinguishing it from its isomer, spiro[2.3]hexan-5-amine (amine on the cyclobutane ring).
This scaffold represents a "high-value" fragment in modern drug discovery, offering a rigid, three-dimensional alternative to planar aromatic amines or flexible alkyl chains.
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Spiro[2.3]hexan-1-amine hydrochloride |
| Common Name | 1-Aminospiro[2.3]hexane HCl |
| CAS Number | 17202-61-8 (verify specific salt forms; free base may differ) |
| Molecular Formula | |
| Molecular Weight | 97.16 g/mol (Free Base) / 133.62 g/mol (HCl Salt) |
| SMILES | NC1CC2(C1)CCC2.Cl |
| Chirality | The C1 carbon is a stereocenter.[1] The compound exists as |
Structural Geometry & Numbering
The spiro[2.3]hexane system is numbered starting from the smaller ring, adjacent to the spiro carbon.
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Positions 1, 2: Cyclopropane ring carbons.
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Position 3: Spiro carbon (shared).
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Positions 4, 5, 6: Cyclobutane ring carbons.
Unlike fused bicyclic systems (e.g., bicyclo[3.1.0]hexane), the spiro linkage forces the two rings to be perpendicular to each other. The cyclopropane ring is planar and rigid. The cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain.
Caption: Topological connectivity of Spiro[2.3]hexan-1-amine. Note the perpendicular orientation of the two rings is implied at C3.
Synthesis Strategy
The synthesis of the 1-amine isomer typically relies on constructing the spirocyclic skeleton via cyclopropanation, followed by a Curtius rearrangement to install the nitrogen.
Route: Methylenecyclobutane Cyclopropanation
This is the industry-standard approach for accessing 1-substituted spiro[2.3]hexanes.
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Cyclopropanation: Reaction of methylenecyclobutane with ethyl diazoacetate (EDA) catalyzed by Rhodium(II) acetate dimer. This yields ethyl spiro[2.3]hexane-1-carboxylate.[2][3][4]
-
Hydrolysis: Saponification of the ester using LiOH or NaOH to generate the carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol to form the Boc-protected amine. Alternatively, formation of the acid chloride followed by sodium azide and heating.
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Deprotection & Salt Formation: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the target hydrochloride salt.
Caption: Synthetic pathway from methylenecyclobutane to the target amine salt via Curtius rearrangement.
Physicochemical Profile
The spiro[2.3]hexane scaffold imparts unique properties compared to standard alkyl amines.
Basicity (pKa)
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Cyclopropylamine pKa: ~9.1
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Spiro[2.3]hexan-1-amine pKa: Estimated 8.5 – 9.0 .
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Mechanism:[5] The strain in the cyclopropane ring increases the s-character of the carbon orbitals forming the C-N bond. Higher s-character renders the nitrogen lone pair slightly less available (lower basicity) compared to unstrained cyclohexylamines (pKa ~10.6).
-
Lipophilicity & Shape
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LogP (Predicted): ~1.2 – 1.6
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Fsp3 (Fraction sp3): 1.0 (Fully saturated).
-
Bioisosterism: This scaffold serves as a bioisostere for:
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Cyclopropylamine: Adds bulk and lipophilicity without changing the amine geometry significantly.
-
Cyclohexylamine: Reduces the atom count and changes the vector of the amine relative to the bulk.
-
Stability
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Ring Strain: High (~50 kcal/mol total; ~27.5 from cyclopropane, ~26 from cyclobutane).
-
Thermal Stability: The HCl salt is stable at room temperature. The free base is volatile and may form carbamates with atmospheric
. -
Chemical Reactivity: The cyclopropane ring is susceptible to acid-catalyzed ring opening under forcing conditions, but the spiro-fusion generally stabilizes the system against simple nucleophilic attack compared to activated cyclopropanes.
Experimental Handling Protocols
Storage of HCl Salt
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Hygroscopicity: Amine hydrochlorides of small rings are often hygroscopic.
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Protocol: Store in a tightly sealed vial within a desiccator at 2–8°C.
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Re-crystallization: If the salt becomes deliquescent, it can often be recrystallized from Ethanol/Ether or Isopropanol/Heptane.
Analytical Characterization (Expected Data)
-
NMR (D
O):-
2.5–2.8 ppm (1H, m, CH-NH
, C1 position). - 1.8–2.2 ppm (cyclobutane protons).
- 0.6–1.2 ppm (cyclopropane methylene protons, diastereotopic).
-
2.5–2.8 ppm (1H, m, CH-NH
-
NMR:
-
Expect a characteristic quaternary spiro-carbon signal around
25–35 ppm. -
High-field signals for the cyclopropane carbons (
5–15 ppm).
-
References
-
Spirocyclic Scaffold Synthesis: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Angewandte Chemie Int.[6] Ed. (2025).[7][8][9][10]
-
Cyclopropanation Route: Synthesis of novel non-natural spiro[2.3]hexane amino acids. ResearchGate.
-
Chemical Structure Data: Spiro[2.3]hexan-1-amine hydrochloride. PubChem CID 55289803.
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Cyclopropylamine Properties: Cyclopropylamine - Physical Properties and pKa. Ataman Chemicals.
-
Safety & Handling: Safety Data Sheet for Spiro[2.3]hexan-5-amine HCl (Isomer Reference). ChemScene.
Sources
- 1. chemscene.com [chemscene.com]
- 2. evitachem.com [evitachem.com]
- 3. Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer and Cervical Cancer Cell Lines and the Identified Known Anticancer Compounds of Ziziphus mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 6. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres [pubmed.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
- 8. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
